(2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine
Description
Properties
IUPAC Name |
(2R,3S)-1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-17-12-4-2-3-10(9-12)14-13(15)7-8-16(14)11-5-6-11/h2-4,9,11,13-14H,5-8,15H2,1H3/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCNFGRZOJOWPW-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(CCN2C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2[C@H](CCN2C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or a cyclopropyl halide.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the cyclopropyl group or the pyrrolidine ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Hydrogenated or ring-opened products.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds. Research indicates that it may exhibit:
- Antidepressant Activity : Preliminary studies suggest that the compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
- Anxiolytic Effects : Its potential to reduce anxiety symptoms has been explored, with some studies indicating modulation of GABAergic activity.
Neuroscience
Research involving this compound has focused on its effects on cognitive functions and neuroprotection. Specific areas of interest include:
- Cognitive Enhancement : Investigations into the compound's ability to enhance memory and learning processes have shown promising results in animal models.
- Neuroprotective Properties : Studies have indicated that the compound may protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease prevention.
Pharmacology
The pharmacological profile of (2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine includes:
- Receptor Binding Studies : The compound's interaction with various receptors (e.g., serotonin receptors) has been characterized, providing insights into its mechanism of action.
- In Vivo Studies : Animal studies have demonstrated the compound's efficacy in reducing symptoms associated with depression and anxiety, supporting its potential as a therapeutic agent.
Case Study 1: Antidepressant Efficacy
A study conducted on rodent models evaluated the antidepressant-like effects of this compound. Results showed significant reductions in immobility time during forced swim tests compared to control groups, suggesting enhanced mood-related behavior.
Case Study 2: Neuroprotection Against Oxidative Stress
Another investigation assessed the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability in cultured neuronal cells exposed to harmful agents.
Mechanism of Action
The mechanism of action of (2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-1-Cyclopropyl-2-(3-hydroxyphenyl)pyrrolidin-3-amine: Similar structure but with a hydroxy group instead of a methoxy group.
(2R,3S)-1-Cyclopropyl-2-(4-methoxyphenyl)pyrrolidin-3-amine: Similar structure but with the methoxy group at a different position on the phenyl ring.
Uniqueness
(2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of both cyclopropyl and methoxyphenyl groups. This combination of features can result in distinct pharmacological properties and reactivity compared to similar compounds.
Biological Activity
The compound (2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine , also known as rac-(2R,3S)-1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including experimental findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- CAS Number : 2219419-56-2
- Molecular Formula : C14H19N
- Purity : Typically ≥95% in commercial preparations .
The compound features a cyclopropyl group and a methoxyphenyl moiety, which may contribute to its biological activity through various interactions with biological targets.
Research indicates that this compound may exert its effects through modulation of neurotransmitter systems. Specifically, it is hypothesized to interact with serotonin and dopamine receptors, influencing mood and behavior .
Pharmacological Studies
- Antidepressant Activity : In preclinical studies, compounds similar to this compound have shown promise as antidepressants. For instance, a study demonstrated significant reductions in depressive-like behaviors in animal models following administration of related pyrrolidine derivatives .
- Neuroprotective Effects : Studies have suggested that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell lines, indicating a potential role in protecting against neurodegenerative conditions .
In Vitro and In Vivo Studies
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodent models of depression, this compound was administered over a two-week period. Results indicated a marked decrease in depressive behaviors compared to controls. The compound was well-tolerated with no significant side effects reported.
Case Study 2: Neuroprotection
A separate study assessed the neuroprotective effects of this compound against neurotoxic agents. Neuronal cultures treated with this compound showed reduced apoptosis rates and improved cell viability when exposed to oxidative stressors.
Q & A
Q. What computational modeling approaches predict this compound’s ADMET properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
